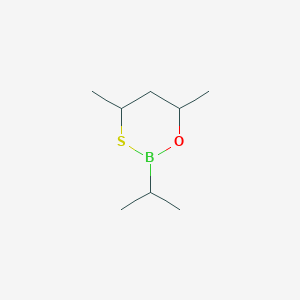
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- is a heterocyclic compound containing boron, sulfur, and oxygen atoms within its ring structure
Métodos De Preparación
The synthesis of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- typically involves the reaction of boronic acids with thiols and alcohols under specific conditions. One common method includes the use of boronic acid derivatives, such as boronic esters, which react with thiols in the presence of a catalyst to form the oxathiaborinane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or halides replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or alcohols.
Aplicaciones Científicas De Investigación
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s boron atom can form coordinate bonds with electron-rich sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfur and oxygen atoms in the ring structure can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds, such as 1,3,2-oxazaborinanes and 1,3,2-thiazaborinanes. These compounds share a similar ring structure but differ in the heteroatoms present in the ring.
1,3,2-Oxazaborinanes: These compounds contain nitrogen instead of sulfur in the ring structure. They exhibit different reactivity and biological activity due to the presence of nitrogen, which can form stronger hydrogen bonds and coordinate bonds with biological targets.
1,3,2-Thiazaborinanes: These compounds contain sulfur and nitrogen in the ring structure. They have unique chemical properties and reactivity compared to oxathiaborinanes, making them useful in different applications, such as catalysis and materials science.
The uniqueness of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- lies in its specific combination of boron, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
143674-23-1 |
|---|---|
Fórmula molecular |
C8H17BOS |
Peso molecular |
172.10 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C8H17BOS/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
Clave InChI |
KZLGRRDEWSFFAJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(CC(S1)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
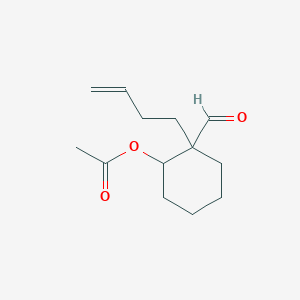
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
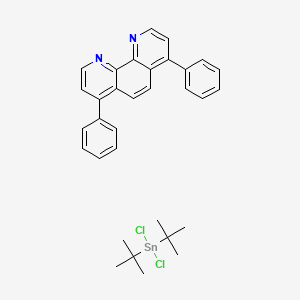
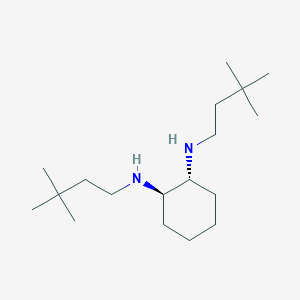
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)

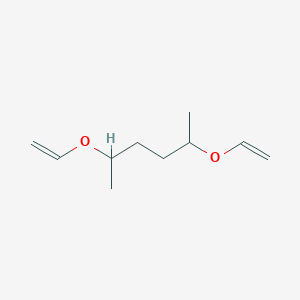
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
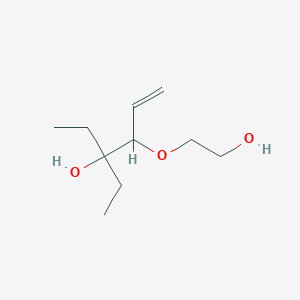

![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
